Tazemetostat trihydrochloride

Description

The exact mass of the compound this compound is 680.266289 g/mol and the complexity rating of the compound is 992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1403255-00-4 |

|---|---|

Molecular Formula |

C34H45ClN4O4 |

Molecular Weight |

609.2 g/mol |

IUPAC Name |

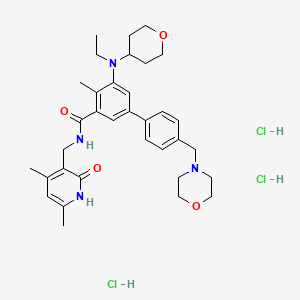

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C34H44N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |

InChI Key |

CJPMOJLLSLWWHI-UHFFFAOYSA-N |

SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl.Cl.Cl |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Tazemetostat Trihydrochloride & EZH2 Inhibition

Subject: Mechanism of Action, Synthetic Lethality, and Experimental Application Compound: Tazemetostat (EPZ-6438) as Trihydrochloride Salt Target: EZH2 (Enhancer of Zeste Homolog 2) within the PRC2 Complex[1][2][3][4][5][6]

Executive Summary

Tazemetostat trihydrochloride is the pharmaceutical salt form of tazemetostat (EPZ-6438), a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[7][8]

This guide dissects the compound's mechanism of action (MOA) beyond the basic "inhibitor" label, focusing on its S-adenosyl-L-methionine (SAM) competitive kinetics , its critical role in synthetic lethality within SMARCB1-deficient tumors (Epithelioid Sarcoma), and the specific experimental requirements for assaying epigenetic modulators, which differ significantly from cytotoxic agents.

Molecular Mechanism of Action[1][7]

The PRC2 Complex and H3K27me3

EZH2 does not function in isolation; it requires the PRC2 complex (including SUZ12 and EED) to stabilize its conformation. Under normal physiological conditions, EZH2 catalyzes the transfer of methyl groups from the cofactor SAM to the lysine 27 residue of histone H3.

-

H3K27me3 is a repressive chromatin mark.[7] It recruits chromatin compacters, silencing tumor suppressor genes and differentiation programs.

-

Tazemetostat binds to the SAM-binding pocket of the EZH2 SET domain.

Competitive Kinetics

Unlike allosteric inhibitors that might alter the complex structure, Tazemetostat is a SAM-competitive inhibitor .

-

Ki (Inhibition Constant): 2.5 ± 0.5 nM.[2]

-

Selectivity: It is 35-fold selective for EZH2 over the closely related EZH1 and >4,500-fold selective against other histone methyltransferases.[2][9]

-

Mutant Efficacy: Crucially, Tazemetostat inhibits both Wild Type (WT) EZH2 and gain-of-function mutants (e.g., Y641F, A677G) found in Follicular Lymphoma. These mutants have altered substrate preferences (preferring di- to trimethylation) but remain dependent on SAM.

Visualization: The Methylation Blockade

The following diagram illustrates the interruption of the methyl-transfer cycle by Tazemetostat.

Figure 1: Mechanism of EZH2 inhibition.[2] Tazemetostat competes with SAM, preventing H3K27 trimethylation and restoring differentiation gene expression.

Synthetic Lethality: The SMARCB1 Connection

A critical application of Tazemetostat is in Epithelioid Sarcoma , driven by the loss of the SWI/SNF subunit SMARCB1 (INI1).[1]

The Epigenetic Seesaw

Cellular identity is maintained by a balance between:

-

SWI/SNF Complex (SMARCB1): Opens chromatin, activates lineage genes.

-

PRC2 Complex (EZH2): Closes chromatin, silences genes.

In SMARCB1-deficient tumors, the "activator" is lost. EZH2 becomes unopposed, leading to aberrant silencing of tumor suppressors (e.g., p16/INK4a). Tazemetostat does not fix the SWI/SNF loss; instead, it inhibits the opposing force (EZH2), restoring the epigenetic balance. This is synthetic lethality .

Figure 2: Synthetic Lethality Logic. Tazemetostat restores epigenetic balance in SMARCB1-deficient tumors by dampening unopposed PRC2 activity.

Quantitative Pharmacology Profile

For researchers designing dose-response assays, the following parameters are critical. Note the distinction between biochemical inhibition (rapid) and cellular proliferation effects (delayed).

| Parameter | Value / Range | Context |

| Biochemical Ki | 2.5 ± 0.5 nM | Competitive binding affinity vs SAM.[2] |

| Cellular IC50 (H3K27me3) | 2 – 38 nM | Reduction of methylation mark (Target Engagement).[2] |

| Cellular IC50 (Proliferation) | Varies (nM to µM) | Highly dependent on cell line and exposure time (see Protocol). |

| Selectivity (vs EZH1) | 35-fold | Important for safety profile; EZH1 spares some normal hematopoietic function. |

| Selectivity (vs HMTs) | > 4,500-fold | Negligible off-target activity against other methyltransferases.[2] |

| Metabolism | CYP3A4 | Major metabolic pathway; relevant for drug-drug interaction studies. |

Experimental Protocols: The "Epigenetic Lag"

Expert Insight: A common failure mode in EZH2 inhibitor assays is treating them like cytotoxic chemotherapy (e.g., Doxorubicin). EZH2 inhibition requires time to dilute the existing H3K27me3 marks through cell division.

Protocol: Cellular Target Engagement (H3K27me3)

Objective: Verify Tazemetostat is entering the cell and hitting the target.

-

Seeding: Seed cells (e.g., G401 or WSU-DLCL2) at low density to allow for 96 hours of growth without over-confluence.

-

Treatment: Treat with Tazemetostat (0, 10, 100, 1000 nM) for 96 hours .

-

Note: Methylation turnover is slow. 24-48 hours is often insufficient for complete signal loss.

-

-

Lysis: Use histone extraction buffer or high-salt lysis buffer. Standard RIPA may not extract chromatin-bound histones efficiently.

-

Western Blot:

-

Primary Antibody: Anti-H3K27me3 (Rabbit mAb).

-

Loading Control: Anti-Total H3 (NOT Beta-Actin/GAPDH). You must normalize methylation to the total histone content.

-

-

Validation: A functional assay should show >80% reduction in H3K27me3 at 100-200 nM.

Protocol: Long-Term Proliferation Assay

Objective: Measure phenotypic efficacy (viability).

-

Format: 6-well plates (splitting required) or 96-well (low density).

-

Duration: 7 to 11 Days .

-

Refeeding: Replenish media + drug every 3-4 days to maintain concentration and nutrient levels.

-

Readout: CellTiter-Glo or similar ATP-based viability assay.

-

Expectation: You will likely see a "cytostatic" effect (growth arrest) before cell death.

-

Resistance Mechanisms

When studying Tazemetostat, be aware of potential resistance pathways documented in literature:

-

Secondary EZH2 Mutations: Mutations in the SAM binding pocket that prevent drug binding while retaining catalytic activity.

-

ABC Transporter Upregulation: Increased expression of ABCG2 (BCRP) can pump the drug out of the cell.

-

RB1/E2F Axis Loss: In SMARCB1-deficient tumors, if the cell also loses CDKN2A (p16) or RB1, the re-expression of p16 by Tazemetostat becomes futile, as the cell cycle arrest mechanism is broken.

References

-

Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8, 890–896.

-

Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study.[10] The Lancet Oncology, 19(5), 649-659.

-

Brach, D., et al. (2017). EZH2 inhibition by tazemetostat results in altered dependency on B-cell activation signaling in DLBCL.[2] Molecular Cancer Therapeutics, 16(11), 2586-2597.

-

FDA Label. (2020).[2] TAZVERIK (tazemetostat) prescribing information.[1][2][5][8][9][12][13][14][15] U.S. Food and Drug Administration.

-

Kentsis, A. (2024).[3][10][15] Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy. Cancer Research.

Sources

- 1. Tazemetostat for tumors harboring SMARCB1/SMARCA4 or EZH2 alterations: results from NCI-COG pediatric MATCH APEC1621C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates Potentiate Tazemetostat-Induced Apoptosis by Modulating the Expression of Apoptotic Genes, Members of Polycomb Repressive Complex 2, and Levels of Tri-Methylating Lysine 27 at Histone 3 in Human Malignant Melanoma Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 8. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SAM-Competitive EZH2-Inhibitors Induce Platinum Resistance by EZH2-Independent Induction of ABC-Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alexkentsis.net [alexkentsis.net]

Tazemetostat trihydrochloride chemical structure and properties

This guide serves as an authoritative technical reference for Tazemetostat Trihydrochloride , a specific research-grade salt form of the potent EZH2 inhibitor. Unlike the clinical hydrobromide formulation, the trihydrochloride salt is often utilized in early-stage discovery and solution-phase biochemical assays due to its distinct ionization profile.

Chemical Architecture, EZH2 Inhibition Mechanism, and Experimental Protocols[1]

Chemical Identity and Physicochemical Profile[2][3][4][5]

This compound is the highly acidic, tri-protic salt form of the benzamide derivative EPZ-6438. While the clinical drug (Tazverik) utilizes the hydrobromide (HBr) salt for oral bioavailability/tablet stability, the trihydrochloride (3HCl) form is frequently employed in in vitro high-throughput screening (HTS) and solution-phase kinetics due to its modified solubility profile in aqueous buffers and polar organic solvents.

1.1 Structural Specifications

The molecule features a biphenyl core substituted with a morpholine moiety and a pyridone-amide arm.[1] The trihydrochloride form protonates the morpholine nitrogen, the piperazine nitrogen, and potentially the amide/pyridone system depending on the local pH, significantly altering its solvation shell compared to the free base.

| Property | Specification |

| IUPAC Name | N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-5-[ethyl(oxan-4-yl)amino]-4-methyl-4'-(morpholin-4-ylmethyl)biphenyl-3-carboxamide trihydrochloride |

| Common Name | Tazemetostat 3HCl; EPZ-6438 Trihydrochloride |

| CAS Number | 1403254-99-8 (Free Base); Salt-specific CAS varies by vendor |

| Molecular Formula | C₃₄H₄₄N₄O₄[2][1][3][4] · 3HCl |

| Molecular Weight | 682.12 g/mol (Calculated) vs 572.74 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO: >50 mg/mL; Water: Soluble (pH dependent, highly acidic solution) |

1.2 Stability and Handling (Self-Validating Protocol)

-

Hygroscopicity: The 3HCl salt is hygroscopic. It must be stored in a desiccated environment at -20°C.

-

Solution Stability: Stock solutions in DMSO are stable for 3 months at -80°C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the amide bond under acidic conditions created by the salt itself.

-

Reconstitution Alert: When dissolving Tazemetostat 3HCl in unbuffered water, the pH will drop significantly (pH < 3). For cellular assays, immediate buffering (e.g., HEPES, pH 7.4) is required to prevent acid-induced cytotoxicity which can mimic false-positive antiproliferative effects.

Mechanistic Profile: EZH2 and PRC2 Modulation

Tazemetostat acts as a selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[5]

Mechanism of Action:

-

Target: EZH2 catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3).[5][6]

-

Inhibition: Tazemetostat occupies the SAM binding pocket of EZH2, sterically hindering methyl group transfer.[5]

-

Consequence: Reduction of H3K27me3 leads to chromatin relaxation (opening) and the re-expression of tumor suppressor genes (e.g., SMARCB1 pathway targets) or differentiation factors.

Visualization: EZH2 Inhibition Pathway

The following diagram illustrates the catalytic interruption of the PRC2 complex by Tazemetostat.[7]

Caption: Tazemetostat competitively inhibits EZH2, preventing H3K27 trimethylation and reversing epigenetic gene silencing.[5]

Experimental Protocols

3.1 In Vitro H3K27me3 Inhibition Assay

This protocol validates the potency of Tazemetostat 3HCl in a cellular context.[8] It is a self-validating system: if the Total H3 signal varies, the H3K27me3 reduction cannot be trusted.

Materials:

-

Cell Line: WSU-DLCL2 (EZH2 Y641F mutant) or Pfeiffer cells.

-

Reagent: Tazemetostat 3HCl (10 mM stock in DMSO).

-

Control: DMSO (Vehicle).

-

Detection: H3K27me3 specific antibody (Cell Signaling #9733) and Total H3 antibody (Normalization).

Workflow:

-

Seeding: Plate cells at

cells/mL in 6-well plates. -

Treatment: Treat with serial dilutions of Tazemetostat 3HCl (e.g., 0.5 nM to 10 µM).

-

Critical Step: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

-

-

Incubation: Incubate for 96 hours .

-

Rationale: Histone methylation turnover is slow; shorter incubations (24h) often yield false negatives.

-

-

Extraction: Harvest cells and perform acid extraction of histones (0.2 N HCl overnight) or whole cell lysis in high-salt RIPA buffer.

-

Quantification: Western Blot or ELISA.

Data Interpretation:

-

IC50 Calculation: Plot H3K27me3 signal (normalized to Total H3) vs. Log[Concentration].

-

Expected IC50: 2 – 10 nM (Biochemical); 10 – 50 nM (Cellular).

3.2 Assay Workflow Diagram

Caption: Step-by-step workflow for validating EZH2 inhibition via H3K27me3 quantification.

Pharmacological Data Summary

The following data aggregates key properties relevant to drug development and experimental design.

| Parameter | Value | Context |

| Enzymatic IC50 | 11 nM | Peptide substrate assay (5-mer) |

| Enzymatic Ki | 2.5 ± 0.5 nM | Competitive inhibition constant vs SAM |

| Selectivity | >35-fold | vs EZH1 (closely related homolog) |

| Selectivity | >4,500-fold | vs other histone methyltransferases |

| Cellular IC50 | ~9 nM | H3K27me3 reduction in lymphoma lines |

| Metabolism | CYP3A4 | Major metabolic pathway (avoid CYP3A4 inhibitors) |

Note on Salt Form Stoichiometry: Researchers must account for the molecular weight difference when calculating molarity.

-

10 mg Tazemetostat Free Base = 17.46 µmol

-

10 mg this compound = 14.66 µmol

-

Correction Factor: Multiply mass of 3HCl salt by 0.84 to get equivalent mass of free base active moiety.

References

-

Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 capable of reducing H3K27 methylation and killing mutant lymphoma cells.[8][9][10] Nature Chemical Biology, 8(11), 890–896. Link

-

Knutson, S. K., et al. (2013). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2.[7][9] Proceedings of the National Academy of Sciences, 110(19), 7922–7927.[7] Link

-

Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659. Link

-

FDA Label (Tazverik). (2020). Prescribing Information for Tazemetostat. U.S. Food and Drug Administration.[11][10] Link

-

Tocris Bioscience. (n.d.). Tazemetostat Technical Data Sheet. Link

Sources

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]

- 3. Tazemetostat - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tazemetostat hydrobromide | CAS#:1467052-75-0 | Chemsrc [chemsrc.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: Tazemetostat – Stoichiometric Impact on Formulation and Efficacy

[1]

Executive Summary

Tazemetostat (EPZ-6438) is a first-in-class, oral EZH2 inhibitor approved for epithelioid sarcoma and follicular lymphoma.[1][2][3] In the context of preclinical research and drug development, the distinction between the Free Base and various salt forms (specifically Trihydrochloride or Hydrobromide) is not merely a labeling detail—it is a critical determinant of solubility, bioavailability, and experimental reproducibility.[1]

This guide addresses the specific molecular weight (MW) disparities between Tazemetostat Free Base and Tazemetostat Trihydrochloride, providing a rigorous framework for stoichiometric conversion, solubility optimization, and protocol standardization.[1]

Physicochemical Characterization & Stoichiometry

The choice between the free base and a salt form dictates the molar mass used for all downstream calculations.[2] A failure to account for the counterion mass (in this case, three HCl molecules) will result in a 19.1% dosing error , potentially invalidating IC50 determinations.[1]

Comparative Molecular Profile[1][2][3]

| Property | Tazemetostat (Free Base) | This compound (3HCl) | Clinical Reference (Hydrobromide) |

| CAS Number | 1403254-99-8 | N/A (Custom/Lab Scale) | 1467052-75-0 |

| Formula | C₃₄H₄₄N₄O₄ | C₃₄H₄₄N₄O₄[1][2][3] · 3HCl | C₃₄H₄₄N₄O₄[1][2][3] · HBr |

| Molecular Weight | 572.74 g/mol | 682.12 g/mol | 653.65 g/mol |

| Stoichiometry | 1.0 | 1.0 + 3(HCl) | 1.0 + 1(HBr) |

| Primary State | Crystalline Solid | Hygroscopic Solid | Crystalline Solid |

| Key Solubility | DMSO (High), Water (Low) | Water (Moderate/High), DMSO | Water (Low), DMSO |

The Stoichiometric Derivation

The trihydrochloride form implies the protonation of three basic nitrogen centers within the Tazemetostat structure (likely the morpholine, the amide nitrogen, and the pyridone-associated system).[1][2]

Calculation Logic:

Critical Insight: The clinical formulation (Tazverik) often utilizes the Hydrobromide (HBr) salt to optimize solid-state stability, yet the dosage is typically expressed in terms of the free base equivalent.[1][3] Researchers using the 3HCl experimental form must manually correct for this mass difference.

Solubility Dynamics & Dissolution Protocols

Tazemetostat exhibits pH-dependent solubility.[1][2][3] The free base is weakly basic with pKa values at approximately 5.26, 6.88, and 12.62.[2][7]

Solvent Selection Strategy

-

For In Vitro (Cellular) Assays: Use Free Base in DMSO .

-

For In Vivo (Animal) Models: Use Salt Forms (HCl/HBr) or Acidified Vehicles .[3]

Visualization: Solubilization Decision Tree

Caption: Logical workflow for selecting the appropriate solvent system based on the specific Tazemetostat solid form and intended biological application.

Experimental Workflow: The "Self-Validating" Protocol

To ensure data integrity (E-E-A-T), researchers must implement a self-validating system that verifies the concentration of the active pharmaceutical ingredient (API) regardless of the salt form.[1][3]

The Molarity Correction Protocol

When switching from Free Base to Trihydrochloride, you must adjust the weighed mass to achieve the same molar concentration of the active drug.[2]

Formula:

Step-by-Step Preparation (Example: 10 mM Stock, 10 mL):

-

Target: 10 mM solution of active Tazemetostat.

-

Calculation (Free Base):

-

Calculation (Trihydrochloride):

Result: You must weigh 68.21 mg of the 3HCl salt to get the same number of active molecules as 57.27 mg of the free base.[2]

Quality Control Check (UV-Vis Verification)

Because the extinction coefficient (

-

Dissolve a small aliquot of your stock in Methanol or Ethanol.[2]

-

Measure Absorbance at

.[2][3][8] -

Compare against a standard curve of the Free Base.[2] If the 3HCl solution reads ~19% lower than expected for the weighed mass, your correction factor was not applied; if it matches, your dosing is accurate.

Biological Implications of Form Selection[1][2]

Cellular Potency (IC50)

In cell-free enzymatic assays (EZH2 inhibition), the salt counterion (Cl⁻) is inert.[1][2][3] However, in cellular assays:

-

Acidification Risk: High concentrations of trihydrochloride (>10 µM) in unbuffered media can slightly lower pH, potentially stressing cells independently of EZH2 inhibition.[1]

-

Permeability: The free base generally permeates membranes passively.[2] The salt form must de-protonate in the media (pH 7.[2]4) to cross the membrane effectively.[2]

Pathway Impact (EZH2 -> H3K27me3)

Tazemetostat acts by competitively inhibiting the SAM-binding site of EZH2.[1][2][3][6] The downstream readout is the reduction of H3K27me3 (Trimethylation of Histone H3 at Lysine 27).[3][6]

Caption: Mechanism of Action.[1][2][3][9][10] Tazemetostat competes with SAM, preventing the trimethylation of H3K27.[2][6] Accurate stoichiometry is vital to correlate IC50 values with this pathway blockade.

References

-

U.S. Food and Drug Administration (FDA). (2020).[3] Tazverik (tazemetostat) Prescribing Information. Retrieved from [Link][1][2][3][7][9][10]

-

National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 66558664, Tazemetostat. Retrieved from [Link][1][2][3]

-

Italiano, A., et al. (2018).[2] Phase I study of the EZH2 inhibitor tazemetostat...[1]. The Lancet Oncology.[2] (Contextualizing the clinical salt form). Retrieved from [Link][1][2][3][9]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tazemetostat - Wikipedia [en.wikipedia.org]

- 4. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]

- 5. Tazemetostat Supplier | CAS 1403254-99-8 | Tocris Bioscience [tocris.com]

- 6. medkoo.com [medkoo.com]

- 7. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Tazemetostat Trihydrochloride Inhibition of H3K27 Methylation

This guide serves as a comprehensive technical resource for researchers utilizing Tazemetostat trihydrochloride to inhibit Histone 3 Lysine 27 trimethylation (H3K27me3). It is designed to move beyond basic product inserts, offering field-proven protocols, mechanistic insights, and troubleshooting strategies.

Executive Summary

Tazemetostat (EPZ-6438) is a potent, selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By blocking EZH2, Tazemetostat prevents the trimethylation of H3K27, a repressive epigenetic mark, thereby restoring the expression of tumor suppressor genes (e.g., p16INK4a) and inducing differentiation or apoptosis in specific cancer contexts.[1]

While the hydrobromide salt is the clinically approved form (Tazverik), This compound (CAS: 1403255-00-4) is frequently utilized in research settings. This guide focuses on the specific handling and assay requirements to accurately measure its inhibitory potency.

Molecular Mechanism & Pharmacology[2]

Mechanism of Action

EZH2 methylates lysine 27 on histone H3 (H3K27) using SAM as a methyl donor. This process occurs in steps: me0

Tazemetostat binds to the catalytic SET domain of EZH2, competing directly with SAM. Crucially, it inhibits both wild-type (WT) EZH2 and gain-of-function mutants (e.g., Y641, A677) found in follicular lymphoma.

Key Mechanistic Insight: Unlike allosteric inhibitors (e.g., EED inhibitors) that disrupt the PRC2 complex assembly, Tazemetostat preserves the complex structure but neutralizes its enzymatic activity.

Pathway Visualization

Caption: Tazemetostat competes with SAM for the EZH2 SET domain, preventing H3K27 trimethylation and subsequent gene silencing.[2]

Compound Properties & Handling

Salt Form Distinction

Researchers must distinguish between the salt forms to calculate molarity accurately.

-

Tazemetostat (Free Base): MW 572.7 g/mol

-

Tazemetostat Hydrobromide: Clinical formulation.[3]

-

This compound: Research reagent. Ensure you use the specific molecular weight provided on your CoA (Certificate of Analysis) when preparing stock solutions.

Solubility & Storage Protocol

Tazemetostat is a weak base with pH-dependent solubility.

-

Stock Preparation: Dissolve in DMSO to 10 mM or 20 mM. Do not attempt to dissolve directly in aqueous cell culture media or neutral buffers, as precipitation will occur.

-

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

-

Working Solution: Dilute the DMSO stock into culture media immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Experimental Protocols

Protocol A: Cellular H3K27me3 Inhibition Assay

Objective: Quantify the reduction of H3K27me3 in cells (e.g., WSU-DLCL2, G401) after treatment.

Critical Factor: The Epigenetic Lag Unlike kinase inhibitors which act in minutes, histone methyltransferase inhibitors require cell division to "dilute" existing methylation marks.

-

Duration: Minimum 4 days (96 hours) treatment is required. For maximal effect, 7 days with a media split/refresh on Day 4 is recommended.

Workflow Diagram:

Caption: 4-7 day incubation is mandatory to observe H3K27me3 reduction. Acid extraction ensures histone purity.

Protocol B: Acid Extraction of Histones

Whole cell lysis (RIPA) often results in poor histone yield and high background. Acid extraction is the gold standard .

-

Harvest: Pellet cells (1-5 x

) and wash with ice-cold PBS. -

Lysis: Resuspend pellet in Triton Extraction Buffer (PBS containing 0.5% Triton X-100 + Protease Inhibitors). Incubate on ice for 10 min.

-

Clarify: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic/nuclear proteins). Keep the pellet (chromatin).

-

Acid Extraction: Resuspend the chromatin pellet in 0.2N HCl (or 0.4N H2SO4) overnight at 4°C.

-

Precipitation: Centrifuge to pellet debris. Save supernatant. Neutralize or precipitate histones using TCA (Trichloroacetic acid) or acetone if concentration is needed.

-

Analysis: Resuspend in water/loading buffer. Run on 15% SDS-PAGE (histones are small, ~15-17 kDa).

Protocol C: AlphaLISA Detection (High Throughput)

For screening multiple concentrations, use a homogeneous bead-based assay (e.g., Revvity/PerkinElmer AlphaLISA).

-

Lysis: Use Cell-Histone Lysis buffer.[4]

-

Extraction: Add Cell-Histone Extraction buffer (high salt/acidic).

-

Incubation:

-

Acceptor Beads: Anti-H3K27me3 conjugated.

-

Biotinylated Antibody: Anti-Histone H3 (C-term) to normalize for total histone.

-

-

Read: Add Streptavidin Donor beads. Excitation at 680nm, Emission at 615nm.[4]

Data Analysis & Interpretation

Potency Benchmarks (IC50)

When validating your assay, compare your results against established potency data.

| Target | IC50 / Ki (nM) | Notes |

| EZH2 (WT) | Ki = 2.5 ± 0.5 | Very high potency [1]. |

| EZH2 (Y641 Mutants) | Similar to WT | Retains potency against gain-of-function mutants [1]. |

| EZH1 | 392 | ~35-fold selectivity window [1]. |

| Other HMTs | > 10,000 | Highly selective against other methyltransferases.[] |

Synthetic Lethality (INI1-Deficient Tumors)

In Epithelioid Sarcoma or Rhabdoid Tumors (INI1/SMARCB1 negative), Tazemetostat acts via synthetic lethality.

-

Mechanism: Loss of INI1 (SWI/SNF complex) leads to unopposed EZH2 activity, silencing tumor suppressors.

-

Readout: Look for re-expression of p16INK4a or GATA6 alongside H3K27me3 reduction.

Troubleshooting Common Issues

-

No H3K27me3 reduction observed:

-

Cause: Incubation time too short (<96h).

-

Solution: Extend treatment to 7 days.

-

-

High background in Western Blot:

-

Cause: Incomplete histone extraction.

-

Solution: Switch from RIPA lysis to Acid Extraction (Protocol B).

-

-

Precipitation in media:

-

Cause: Stock concentration too high or aqueous dilution too rapid.

-

Solution: Dilute DMSO stock into media slowly with vortexing; keep DMSO < 0.1%.

-

References

-

Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8(11), 890–896.

-

Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659.

-

Gounder, M., et al. (2020). Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology, 21(11), 1423-1432.

-

Cayman Chemical. (2024). Tazemetostat Product Information & Solubility. Cayman Chemical Product Insert.

-

Revvity. (2024). AlphaLISA Tri-methyl-Histone H3 Lysine 27 (H3K27me3) Cellular Detection Kit Manual. Revvity Technical Resources.

Sources

- 1. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 2. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tazemetostat - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. resources.revvity.com [resources.revvity.com]

therapeutic potential of Tazemetostat trihydrochloride in epithelioid sarcoma

Executive Summary

Tazemetostat trihydrochloride (Tazverik®) represents a paradigm shift in the management of Epithelioid Sarcoma (ES), a rare soft-tissue malignancy characterized by a specific epigenetic deficiency. Unlike traditional cytotoxic chemotherapies that target rapidly dividing cells indiscriminately, Tazemetostat is a first-in-class, small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2). Its approval by the FDA was predicated on the exploitation of synthetic lethality driven by the loss of the SMARCB1 (INI1) tumor suppressor.

This guide analyzes the molecular mechanics of Tazemetostat, reviews critical data from the pivotal EZH-202 trial, and provides field-validated protocols for pharmacodynamic assessment, designed for researchers and drug development professionals.

Molecular Pathogenesis: The SWI/SNF vs. PRC2 Axis

The therapeutic efficacy of Tazemetostat in ES is rooted in the antagonistic relationship between two chromatin-remodeling complexes: the SWI/SNF (Switch/Sucrose Non-Fermentable) complex and the PRC2 (Polycomb Repressive Complex 2).[1]

-

Normal Physiology: SWI/SNF mobilizes nucleosomes to open chromatin, allowing transcription of differentiation genes and tumor suppressors. It physically and functionally antagonizes PRC2, which silences genes via trimethylation of Histone H3 at Lysine 27 (H3K27me3).[2][3]

-

ES Pathogenesis: Over 90% of ES cases harbor a biallelic loss of SMARCB1 (INI1), a core subunit of SWI/SNF. This loss compromises SWI/SNF function, removing the "brakes" on PRC2.

-

Oncogenic Dependency: Consequently, EZH2 (the catalytic subunit of PRC2) becomes hyperactive, leading to aberrant H3K27me3 accumulation and the silencing of critical cell-cycle checkpoint genes (e.g., CDKN2A).

Visualization: Epigenetic Antagonism and Tazemetostat Intervention[4][5]

The following diagram illustrates the transition from Homeostasis to Pathogenesis and the restorative effect of EZH2 inhibition.

Caption: Mechanistic flow showing how INI1 loss drives EZH2 dependence and how Tazemetostat restores transcriptional balance.

Clinical Validation: The EZH-202 Trial

The pivotal Phase 2 trial (NCT02601950) provided the evidentiary basis for accelerated approval. Researchers must scrutinize the specific efficacy endpoints to understand the drug's utility and limitations.

Study Design:

-

Cohort: Cohort 5 (Epithelioid Sarcoma).[4]

-

Dosing: 800 mg orally BID.

Key Efficacy Data (Median Follow-up 13.8 months)

| Endpoint | Result (95% CI) | Clinical Significance |

| Objective Response Rate (ORR) | 15% (7–26%) | Modest ORR typical of epigenetic modulators in solid tumors; responses are often durable. |

| Disease Control Rate (DCR) | 26% (at 32 weeks) | Indicates capacity to stabilize progressive disease.[5] |

| Median Duration of Response | Not Reached | Responders tend to have prolonged benefit (range 7.1+ to 103+ weeks).[5] |

| Median Progression-Free Survival | 5.5 months | Superior to historical controls in relapsed/refractory settings. |

| Median Overall Survival | 19.0 months | Suggests survival benefit extends beyond immediate tumor shrinkage. |

Safety Profile: Tazemetostat exhibits a favorable toxicity profile compared to cytotoxic agents (e.g., doxorubicin/ifosfamide).

-

Common AEs: Pain (52%), Fatigue (47%), Nausea (36%).[1]

-

Secondary Malignancy Risk: Preclinical data suggests a theoretical risk of T-cell lymphoblastic lymphoma (T-LBL) due to EZH2 inhibition in normal progenitors, though this was rare in adult clinical cohorts.

Technical Protocols: Pharmacodynamic Assessment

For researchers investigating EZH2 inhibitors, validating target engagement is critical. The reduction of H3K27me3 serves as the primary pharmacodynamic (PD) biomarker.

Protocol: Quantitative H3K27me3 Assessment via IHC

This protocol is designed for FFPE tumor tissue or surrogate skin biopsies to verify Tazemetostat activity.

Reagents:

-

Primary Antibody: Rabbit monoclonal anti-H3K27me3 (e.g., Cell Signaling Technology #9733 or equivalent validated clone).

-

Control Antibody: Total Histone H3 (normalization).

-

Detection: DAB (3,3'-Diaminobenzidine) or Fluorescent tyramide signal amplification (TSA).

Workflow:

-

Sample Preparation:

-

Section FFPE blocks at 4 µm thickness.

-

Bake at 60°C for 1 hour.

-

-

Deparaffinization & Rehydration:

-

Xylene (3x 5 min) -> 100% EtOH (2x) -> 95% EtOH -> 70% EtOH -> dH2O.

-

-

Antigen Retrieval (Critical Step):

-

Heat-induced epitope retrieval (HIER) in Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 98°C for 20 mins.

-

Note: H3K27me3 is a nuclear mark; aggressive retrieval is often required.

-

-

Blocking:

-

5% Normal Goat Serum + 0.3% Triton X-100 in PBS for 1 hour at RT.

-

-

Primary Incubation:

-

Incubate anti-H3K27me3 (1:200 dilution) overnight at 4°C.

-

-

Detection & Quantification (H-Score):

-

Apply HRP-conjugated secondary antibody. Develop with DAB.

-

Calculation: H-Score = (% cells 1+ intensity × 1) + (% cells 2+ intensity × 2) + (% cells 3+ intensity × 3). Range: 0–300.

-

Success Criterion: A ≥50% reduction in H-Score post-treatment compared to baseline indicates effective target engagement.

-

Resistance Mechanisms & Future Directions

Despite clinical activity, primary and acquired resistance remains a challenge.[6] Recent transcriptomic profiling has identified the RB1/E2F axis as a convergence point for resistance.

-

Mechanism: EZH2 inhibition should induce cell cycle arrest.[7] However, mutations or alterations that bypass the G1/S checkpoint (e.g., RB1 loss) can decouple chromatin remodeling from cell cycle control.

-

Combination Strategies:

-

Tazemetostat + Doxorubicin: Currently in Phase 1b/3 (NCT04204941) to combine epigenetic priming with DNA damage.

-

Tazemetostat + Immunotherapy: EZH2 inhibition restores antigen presentation (MHC-I) and reduces T-regulatory cell stability, potentially sensitizing "cold" ES tumors to PD-1/PD-L1 inhibitors.

-

Visualization: Resistance Logic

Caption: Pathway divergence showing how RB1 loss decouples EZH2 inhibition from cell cycle arrest, leading to drug resistance.

References

-

Gounder, M., et al. (2020).[4] Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study.[2][4][8] The Lancet Oncology.[2][9] Link

-

Italiano, A., et al. (2021).[10] Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology.[2][9] Link

-

Hoy, S.M. (2020). Tazemetostat: First Approval.[9][6][11] Drugs.[3][4][6][8][10][11][12][13][14] Link

-

Kentsis, A., et al. (2024).[15] Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy.[6] Cancer Discovery.[10] Link

-

FDA Label. (2020).[1][11][14] TAZVERIK (tazemetostat) prescribing information.[1][9][4][6][10][11][12][14] U.S. Food and Drug Administration.[7][9][11][14] Link

Sources

- 1. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]

- 2. Tazemetostat in the therapy of pediatric INI1-negative malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tazemetostat for advanced epithelioid sarcoma: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Early clinical and metabolic response to tazemetostat in advanced relapsed INI1 negative epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mskcc.org [mskcc.org]

Technical Guide: Tazemetostat Trihydrochloride in INI1-Deficient Malignancies

Topic: Role of Tazemetostat Trihydrochloride in INI1-Negative Tumors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Tazverik®) represents a paradigm shift in precision oncology, moving beyond mutational targeting to epigenetic remodeling . It is a potent, selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2.[1] Its primary clinical utility lies in tumors harboring loss-of-function alterations in SMARCB1 (INI1), a core subunit of the SWI/SNF chromatin remodeling complex.[2]

In INI1-negative tumors—such as Epithelioid Sarcoma (ES) and Malignant Rhabdoid Tumors (MRT)—the physiological antagonism between SWI/SNF and PRC2 is disrupted.[3] This guide delineates the mechanistic basis of this synthetic lethality, provides validated preclinical protocols for assessment, and summarizes pivotal clinical data.

Mechanistic Architecture: The SWI/SNF vs. PRC2 Antagonism[4]

The Epigenetic Balance

In healthy cells, the SWI/SNF complex (responsible for chromatin accessibility and gene activation) and the Polycomb Repressive Complex 2 (PRC2) (responsible for chromatin compaction and gene silencing via EZH2) maintain a homeostatic balance.

-

SWI/SNF: Mobilizes nucleosomes to expose DNA.

-

PRC2: Tri-methylates Histone H3 at Lysine 27 (H3K27me3) to repress transcription.[2][3][4]

The Consequence of INI1 Loss

Loss of the INI1 subunit renders the SWI/SNF complex dysfunctional. Without SWI/SNF-mediated opposition, EZH2 becomes hyperactive (unopposed). This leads to aberrant, widespread accumulation of H3K27me3, silencing critical tumor suppressor genes, most notably CDKN2A (p16INK4a) , driving uncontrolled proliferation.

Tazemetostat Mechanism

Tazemetostat inhibits EZH2 catalytic activity, reducing H3K27me3 levels.[1][3] This "opens" the chromatin at specific loci, allowing for the re-expression of differentiation factors and tumor suppressors, effectively inducing cell cycle arrest or apoptosis in an INI1-dependent manner.

Pathway Visualization

The following diagram illustrates the transition from Homeostasis to INI1-Loss (Oncogenesis) and the restorative effect of Tazemetostat.

Caption: Mechanistic flow of EZH2 addiction in INI1-deficient tumors and therapeutic restoration via Tazemetostat.

Preclinical Validation Framework

The "Time-Dependent" Fallacy

Expertise Insight: A common failure mode in evaluating epigenetic drugs like Tazemetostat is the use of standard 72-hour cytotoxicity assays (e.g., MTT/CellTiter-Glo). Epigenetic reprogramming is a slow process; H3K27me3 depletion occurs rapidly (24-48h), but the downstream transcriptional changes and phenotypic readout (growth arrest) often require 7–14 days . Short-term assays frequently yield false-negative IC50 values >10 µM, whereas long-term assays reveal nanomolar potency.

Protocol A: Long-Term Proliferation Assay (The "Split" Method)

This protocol is the gold standard for validating EZH2 sensitivity in INI1-null lines (e.g., G401, A204).

Materials:

-

INI1-negative cell line (e.g., G401).

-

Tazemetostat (dissolved in DMSO).

-

96-well and 6-well plates.

Methodology:

-

Day 0 (Seeding): Seed cells in 6-well plates at low density (e.g., 10,000 cells/well) to ensure they do not reach confluence within 3-4 days.

-

Day 1 (Treatment): Treat cells with a dose-response curve of Tazemetostat (0 nM to 10 µM). Maintain a constant DMSO concentration (e.g., 0.1%).

-

Day 4 (Split/Passage):

-

Trypsinize cells from each treatment condition.

-

Count viable cells.

-

Re-seed a fixed number of cells (e.g., 5,000) back into fresh 6-well plates containing fresh media + fresh drug at the original concentration.

-

Note: This step prevents contact inhibition from masking drug effects in the control arm.

-

-

Day 7 (Split/Passage): Repeat the count and re-seed process (optional, depending on growth rate).

-

Day 11-14 (Readout): Perform final cell count or viability assay (e.g., CellTiter-Glo).

-

Analysis: Plot cumulative population doublings or relative viability vs. concentration.

Protocol B: Pharmacodynamic Biomarker Assessment (H3K27me3)

To confirm on-target activity, H3K27me3 reduction must be verified before phenotypic changes occur.

Methodology:

-

Treatment: Treat cells with Tazemetostat (e.g., 1 µM) for 96 hours.

-

Lysis: Use a nuclear extraction kit or high-salt lysis buffer (RIPA may be insufficient for histone solubilization). Acid extraction of histones is recommended for cleanest results.

-

Western Blot:

-

Primary Antibody: Anti-H3K27me3 (Rabbit mAb).

-

Loading Control: Anti-Total Histone H3 (NOT Actin/GAPDH, as histone content per cell is the relevant normalizer).

-

-

Validation: A potent effect is defined as >80% reduction in H3K27me3 signal compared to DMSO control.

Experimental Workflow Visualization

Caption: Dual-stream validation workflow distinguishing short-term PD markers from long-term phenotypic efficacy.

Clinical Translation & Data Summary

The clinical validation of Tazemetostat in INI1-negative tumors is anchored by the EZH-202 (NCT02601950) trial.[4]

Key Clinical Metrics (Epithelioid Sarcoma)

The following table summarizes the pivotal data leading to FDA accelerated approval for Epithelioid Sarcoma (ES).

| Metric | Value (Cohort 5) | Context/Significance |

| Dosing Regimen | 800 mg BID (Oral) | Continuous 28-day cycles.[5] |

| Overall Response Rate (ORR) | 15% | Includes 1.6% Complete Response (CR).[4][5][6] |

| Disease Control Rate (DCR) | 26% | Stable Disease (SD) + PR + CR at ≥32 weeks. |

| Duration of Response (DOR) | 67% ≥ 6 months | Responses are durable, typical of epigenetic therapies. |

| Safety Profile | Grade 3/4 AEs < 10% | Generally well-tolerated.[5] Anemia and fatigue are common. |

Pediatric & Other INI1-Negative Tumors

In pediatric populations (AT/RT, MRT), Phase I studies have shown promising activity, including Complete Responses (CRs).[3][7] The mechanism appears consistent: INI1 loss creates a universal dependency on EZH2 across different tissue histologies.

Challenges & Future Directions

Resistance Mechanisms

While acquired mutations in EZH2 are theoretically possible, resistance in INI1-negative tumors often stems from:

-

Incomplete Silencing: Insufficient intratumoral drug concentration to maintain H3K27me3 suppression.

-

Bypass Signaling: Activation of alternative survival pathways (e.g., RAS/MAPK) independent of chromatin remodeling.

Combination Strategies

To enhance efficacy, Tazemetostat is being investigated in combination with:

-

Chemotherapy (Doxorubicin): To induce DNA damage while chromatin is "open."

-

Immunotherapy (Checkpoints): EZH2 inhibition may alter the tumor microenvironment, potentially increasing T-cell infiltration.

References

-

Pharmacology and pharmacokinetics of tazemetostat. National Institutes of Health (NIH). [Link]

-

Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology. [Link]

-

FDA Approves Tazemetostat for Epithelioid Sarcoma. Oncology Nursing News. [Link][6]

-

Tazemetostat in the therapy of pediatric INI1-negative malignant rhabdoid tumors. BMC Cancer. [Link]

-

Synthetic lethal therapy based on targeting the vulnerability of SWI/SNF chromatin remodeling complex‐deficient cancers. Cancer Science. [Link]

Sources

- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]

- 5. Early clinical and metabolic response to tazemetostat in advanced relapsed INI1 negative epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncnursingnews.com [oncnursingnews.com]

- 7. onclive.com [onclive.com]

Technical Deep Dive: Tazemetostat Trihydrochloride Selectivity Profile Against Methyltransferases

[1]

Executive Summary

Tazemetostat trihydrochloride (EPZ-6438 3HCl) represents a pinnacle in precision epigenetic modulation.[1] As a potent, orally bioavailable small-molecule inhibitor, it targets the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)—EZH2 (Enhancer of Zeste Homolog 2).[2][3][4]

Its defining characteristic is an exceptional selectivity profile: it exhibits nanomolar affinity for EZH2 (wild-type and mutant forms) while maintaining a 35-fold selectivity window over its closest homolog, EZH1 , and a >4,500-fold selectivity window against other histone methyltransferases (HMTs) .[1][2][3] This guide dissects the biochemical architecture of this selectivity, the mechanistic causality of its binding, and the rigorous experimental protocols required to validate these parameters in a research setting.

Mechanistic Basis of Selectivity[1]

The Target: PRC2 Complex

EZH2 does not function in isolation.[1] It is the catalytic engine of the PRC2 complex, requiring allosteric activation by EED and SUZ12 .[1] EZH2 catalyzes the mono-, di-, and trimethylation of Lysine 27 on Histone H3 (H3K27me3), a repressive chromatin mark.

Mode of Inhibition: SAM-Competition

Unlike allosteric inhibitors that bind the EED-H3K27me3 pocket, Tazemetostat is a SAM-competitive inhibitor .[1] It binds directly to the S-adenosyl-L-methionine (SAM) pocket of the EZH2 SET domain.[1]

-

Causality: By occupying the cofactor binding site, Tazemetostat physically occludes SAM entry, thereby halting methyl transfer to the histone substrate.

-

Structural Specificity: The pyridone motif of Tazemetostat forms critical hydrogen bonds within the EZH2 SET domain that are not conserved in other HMTs, driving its high selectivity.

The Role of the Trihydrochloride Salt

In drug development and biochemical screening, the trihydrochloride (3HCl) salt form is utilized to overcome the poor aqueous solubility of the free base.

-

Solubility: The 3HCl form significantly enhances solubility in aqueous assay buffers (e.g., Tris/PBS), preventing compound precipitation which causes false negatives in IC50 determinations.

-

pH Consideration: Researchers must note that the 3HCl salt is acidic.[1] In unbuffered solutions, it lowers pH; however, in standard buffered HMT assays (pH 7.5–8.0), the buffering capacity neutralizes this, ensuring the active species is the protonated pharmacophore.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the PRC2 complex.

Figure 1: Mechanism of Action. Tazemetostat competes directly with SAM for the EZH2 catalytic pocket, preventing H3K27 trimethylation.

Quantitative Selectivity Profile

The following data aggregates biochemical IC50 values derived from radiometric 3H-SAM assays. This profile confirms Tazemetostat as a "clean" inhibitor, essential for attributing phenotypic effects specifically to EZH2 inhibition.[1]

Primary Potency & Homolog Selectivity[1]

| Target Enzyme | Genotype | IC50 (nM) | Ki (nM) | Selectivity Fold (vs EZH2 WT) |

| EZH2 | Wild Type | 11 ± 2 | 2.5 | 1x (Reference) |

| EZH2 | Y641F (Mutant) | 22 | - | ~2x |

| EZH2 | A677G (Mutant) | 18 | - | ~1.6x |

| EZH1 | Wild Type | 392 | - | 35x |

Interpretation:

-

EZH2 vs. EZH1: The 35-fold window allows for dose-dependent titration where EZH2 is fully inhibited while EZH1 retains partial function, potentially sparing hematopoietic stem cells (which rely on EZH1).[1]

-

Mutant Sensitivity: Tazemetostat retains nanomolar potency against gain-of-function lymphoma mutations (Y641, A677), validating its utility in specific oncogenic contexts.[1]

Broad Panel Selectivity (Off-Target Analysis)

When tested against a panel of 14 other human histone methyltransferases (HMTs), Tazemetostat displayed no inhibition (IC50 > 50,000 nM) .[1]

| Target Class | Enzyme | IC50 (nM) | Selectivity Fold |

| H3K79 | DOT1L | > 50,000 | > 4,500x |

| H3K9 | EHMT2 (G9a) | > 50,000 | > 4,500x |

| H3K4 | SETD7 | > 50,000 | > 4,500x |

| H4K20 | SETD8 | > 50,000 | > 4,500x |

| H3K36 | NSD2 (MMSET) | > 50,000 | > 4,500x |

| Arginine | PRMT5 | > 50,000 | > 4,500x |

Experimental Methodologies

To replicate these selectivity data or validate new lots of this compound, the Radiometric 3H-SAM Flashplate Assay is the gold standard.[1] It directly measures methyl transfer without interference from antibody artifacts common in ELISA or AlphaLISA.[1]

Reagent Preparation

-

Tazemetostat 3HCl Stock: Dissolve powder in 100% DMSO to 10 mM.

-

Critical Check: Ensure the solution is clear. If cloudy, sonicate for 5 minutes at 37°C. The 3HCl salt improves solubility but high concentrations in cold DMSO can still precipitate.

-

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT.

-

Note: DTT must be added fresh to prevent oxidation of the enzyme.[1]

-

Protocol: 5-Step Radiometric Assay

Step 1: Enzyme Priming

-

Dilute PRC2 complex (EZH2/EED/SUZ12/RbAp48) to 4 nM (2x final concentration) in Assay Buffer.[1]

-

Dispense 10 µL of enzyme into a 384-well Flashplate (scintillant-coated wells).

Step 2: Compound Addition

-

Perform a 3-fold serial dilution of Tazemetostat 3HCl in DMSO.[1]

-

Transfer 100 nL of compound to the wells using an acoustic dispenser (e.g., Echo) or pin tool.[1]

-

Incubation A: Incubate for 30 minutes at Room Temperature (RT). Causality: This allows the inhibitor to reach equilibrium with the SAM pocket before competition begins.

Step 3: Substrate Initiation

-

Prepare a Substrate Mix: 10 µM Biotinylated-H3(21-44) peptide + 1 µM S-Adenosyl-L-[methyl-3H]methionine (3H-SAM).[1]

-

Add 10 µL of Substrate Mix to start the reaction (Final Vol = 20 µL).

Step 4: Reaction & Quench

-

Incubation B: Incubate for 60 minutes at RT.

-

Quench: Add 20 µL of 10 mM Unlabeled SAM in Assay Buffer. Mechanism: Excess cold SAM outcompetes 3H-SAM, effectively stopping the incorporation of radiolabel.

Step 5: Readout

-

Wash plate 3x with PBS + 0.05% Tween-20 to remove unbound 3H-SAM.[1]

-

Read on a TopCount or MicroBeta scintillation counter.[1]

-

Data Analysis: Plot CPM vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.[1]

Workflow Visualization

Figure 2: Radiometric 3H-SAM Assay Workflow. A self-validating protocol ensuring precise IC50 determination.

References

-

Knutson, S. K., et al. (2014).[1][5][6] Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma.[1][2][5][7][8][9] Molecular Cancer Therapeutics, 13(4), 842–854.[1][5][6] Link

-

Konze, K. D., et al. (2013).[1][10] An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1.[1][3] ACS Chemical Biology, 8(6), 1324–1334.[1] Link

-

Italiano, A., et al. (2018).[1] Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study.[1] The Lancet Oncology, 19(5), 649-659. Link

-

Vaswani, R. G., et al. (2016).[1][6] Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials.[1] Journal of Medicinal Chemistry, 59(21), 9928–9941.[1] Link

Sources

- 1. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EZH2i EPZ-6438 and HDACi vorinostat synergize with ONC201/TIC10 to activate integrated stress response, DR5, reduce H3K27 methylation, ClpX and promote apoptosis of multiple tumor types including DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medkoo.com [medkoo.com]

- 10. apexbt.com [apexbt.com]

Preclinical Pharmacology of Tazemetostat Trihydrochloride: A Technical Guide

Target Audience: Researchers, Senior Scientists, and Drug Development Professionals. Molecule: Tazemetostat (EPZ-6438) Trihydrochloride. Therapeutic Class: Histone Methyltransferase (HMT) Inhibitor (Epigenetic Modulator).[1]

Executive Summary

Tazemetostat (EPZ-6438) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2).[1] Unlike cytotoxic chemotherapy, Tazemetostat functions as an epigenetic modulator, specifically targeting the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).

Its primary pharmacological utility lies in treating malignancies harboring EZH2 gain-of-function mutations (e.g., Follicular Lymphoma) or loss of SWI/SNF complex subunits (e.g., SMARCB1-negative Epithelioid Sarcoma). This guide delineates the preclinical characterization of Tazemetostat, moving from molecular mechanism to in vivo efficacy, providing actionable protocols and data benchmarks.

Molecular Mechanism of Action (MOA)

The Target: EZH2 and PRC2

EZH2 is the catalytic engine of the PRC2 complex.[2][3][4][5] It catalyzes the trimethylation of Histone H3 at Lysine 27 (H3K27me3 ).[5][6] This epigenetic mark recruits further repressive machinery, compacting chromatin and silencing tumor suppressor genes.

Binding Kinetics

Tazemetostat acts via a SAM-competitive mechanism.[1] It competes with the methyl donor S-adenosylmethionine (SAM) for the binding pocket on the EZH2 SET domain.

-

Selectivity: It exhibits >35-fold selectivity for EZH2 over the closely related EZH1 and >4,500-fold selectivity over other histone methyltransferases.[7]

-

Consequence: Inhibition leads to global reduction of H3K27me3, restoring the expression of differentiation genes and tumor suppressors.

Visualizing the Pathway

The following diagram illustrates the interference of Tazemetostat within the PRC2 machinery and the downstream physiological outcome.

Caption: Mechanism of Action: Tazemetostat competitively inhibits EZH2, preventing H3K27me3 deposition and reversing gene silencing.

In Vitro Pharmacology

Potency and Selectivity Profile

Tazemetostat demonstrates nanomolar potency against both wild-type and mutant forms of EZH2.

Table 1: Biochemical Potency Data

| Target | Genotype | Ki (nM) | IC50 (nM) | Note |

| EZH2 | Wild Type | 2.5 ± 0.5 | 11 | High Potency |

| EZH2 | Y641F (Mutant) | ~2.5 | 2 - 38 | Retains potency in lymphoma mutants |

| EZH1 | Wild Type | 89 | 392 | ~35-fold sparing of EZH1 |

| DOT1L | Wild Type | >10,000 | >50,000 | High Selectivity |

Protocol: H3K27me3 Cellular Pharmacodynamic Assay

Rationale: Measuring cell viability alone is insufficient for epigenetic drugs because the antiproliferative effects are often delayed (cytostatic). The reduction of the H3K27me3 mark is the direct pharmacodynamic (PD) readout.

Methodology:

-

Cell Seeding: Seed WSU-DLCL2 (lymphoma) or G401 (rhabdoid) cells in 6-well plates.

-

Critical: Seed at low density (e.g., 1x10^5 cells/mL) to prevent overgrowth, as the assay requires a long duration.

-

-

Compound Treatment: Treat with Tazemetostat (serial dilutions: 0.5 nM – 10 µM).

-

Duration:96 Hours (4 Days) .

-

Why? Histone methylation turnover is slow. Shorter exposures (<48h) will show incomplete target engagement.

-

Maintenance: If media acidifies, split cells and re-treat to maintain log-phase growth.

-

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse nuclei using Acid Extraction Buffer (0.4 N H2SO4) overnight at 4°C.

-

Precipitate histones with TCA, wash with acetone, and resuspend in H2O.

-

-

Detection (ELISA/Western):

-

Use anti-H3K27me3 antibody (e.g., CST #9733) vs. Total H3 (normalization).

-

Success Criterion: A dose-dependent reduction in H3K27me3 with an IC50 < 50 nM.

-

In Vivo Pharmacology

Pharmacokinetics (PK)

Tazemetostat requires high systemic exposure to drive tumor regression. The trihydrochloride salt form is often used in formulation to improve solubility, though the free base parameters are reported below.

Table 2: Preclinical PK Parameters (Single Dose)

| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng[8]·h/mL) | Bioavailability (F%) |

| Mouse | 10 | PO | 0.25 | ~3,400 | ~6,600 | 55% |

| Rat | 10 | PO | 0.50 | ~1,100 | ~3,200 | ~15-30% |

Insight: The half-life in rodents is relatively short (~3-4 hours). Therefore, BID (twice daily) or TID (three times daily) dosing is mandatory for efficacy studies to maintain coverage above the cellular IC90.

Protocol: Xenograft Efficacy Study

Model: G401 (Malignant Rhabdoid Tumor) or WSU-DLCL2 (DLBCL).

Workflow:

-

Inoculation: Inject 5x10^6 G401 cells subcutaneously into the flank of SCID/Beige mice (immunodeficient). Use Matrigel (1:1) to support engraftment.

-

Staging: Allow tumors to reach ~200 mm³. Randomize mice into groups (n=8-10).

-

Formulation: Dissolve Tazemetostat in 0.5% NaCMC + 0.1% Tween-80 (common vehicle).

-

Dosing Regimen:

-

Dose:250 – 500 mg/kg .

-

Frequency:BID (e.g., 8 hours apart).

-

Duration: 21–28 days.

-

-

Endpoints:

-

Tumor Volume (caliper measurement).

-

PD Correlate: Harvest tumors 3 hours post-final dose. Analyze H3K27me3 levels via ELISA.

-

Benchmark: Complete regression is often observed in G401 models; Stasis is common in Lymphoma models.

-

Preclinical Workflow Diagram

The following diagram summarizes the logical flow from screening to in vivo validation.

Caption: Preclinical Development Workflow: From biochemical screening to in vivo efficacy and biomarker confirmation.

ADME & Safety Considerations

Metabolism[8]

-

CYP Dependency: Tazemetostat is primarily metabolized by CYP3A4 .

-

Implication: In preclinical species, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) significantly increases exposure, while inducers (e.g., rifampin) reduce it.

-

Metabolites: Several metabolites are formed, but the parent compound is the primary driver of EZH2 inhibition.

Solubility and Formulation

-

pH Dependency: Tazemetostat is a weak base. It is soluble at low pH (stomach) but precipitates at neutral pH.

-

Salt Form: The trihydrochloride salt is utilized to enhance dissolution rates.

-

In Vivo Vehicle: For oral gavage, suspension in 0.5% Methylcellulose or NaCMC with Tween-80 is standard to ensure uniform dosing.

References

-

Knutson, S. K., et al. (2012). "A durable tumor regression response in a mouse model of malignant rhabdoid tumor is driven by therapeutic inhibition of EZH2." Proceedings of the National Academy of Sciences (PNAS).

-

Knutson, S. K., et al. (2014). "Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma." Molecular Cancer Therapeutics.[9]

-

Italiano, A., et al. (2018). "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study." The Lancet Oncology.

-

FDA Multi-disciplinary Review. "Tazemetostat (TAZVERIK) NDA 211723." Center for Drug Evaluation and Research.

-

Konze, K. D., et al. (2013). "An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1." ACS Chemical Biology.

Sources

- 1. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]

- 2. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. ercongressi.it [ercongressi.it]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Technical Application Note: Solubilization and Handling of Tazemetostat Trihydrochloride

Compound: Tazemetostat (EPZ-6438) | Form: Trihydrochloride (3HCl) Salt Primary Application: EZH2 Inhibition (Oncology/Epigenetics)[1][2]

Executive Summary & Compound Identity

Tazemetostat is a potent, selective, S-adenosyl-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 .[1][2][3] While the clinical formulation often utilizes the hydrobromide (HBr) salt, research-grade custom syntheses may provide the trihydrochloride (3HCl) salt to enhance initial dissolution kinetics.[2]

Critical Handling Warning: Researchers often assume that "salt forms" are water-soluble.[2] While Tazemetostat salts dissolve readily in acidic environments, they exhibit a sharp solubility cliff at physiological pH (pH > 5.5), leading to rapid precipitation in neutral buffers (PBS) or culture media.[2] DMSO is the required solvent for all stock solutions. [2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Tazemetostat (Free Base) | Tazemetostat Trihydrochloride (3HCl) |

| CAS No. | 1403254-99-8 | N/A (Custom Salt Form) |

| Molecular Weight | 572.74 g/mol | ~682.12 g/mol (Theoretical)* |

| Solubility (DMSO) | ~83 mg/mL (High) | >50 mg/mL (High) |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | pH-dependent (Soluble at pH < 4) |

| Appearance | White to off-white solid | White crystalline solid |

*Note: The exact MW of your 3HCl batch may vary due to hydration (water of crystallization). Always verify the MW listed on your specific Certificate of Analysis (CoA) before calculating molarity.

Mechanism of Action (EZH2 Pathway)

Tazemetostat inhibits EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][4] This blockade prevents the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a repressive chromatin mark often dysregulated in B-cell lymphomas and epithelioid sarcomas.[2]

Figure 1: Mechanism of Tazemetostat.[2] The drug competes with SAM, preventing H3K27 trimethylation and reversing oncogenic gene silencing.

Protocol: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) for long-term storage.[2] Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[2]

Step-by-Step Procedure

-

Calculate Mass Requirement: Use the formula:

Example: To make 1 mL of 10 mM stock using Tazemetostat 3HCl (MW ≈ 682.12): -

Weighing: Weigh the powder into a sterile, amber glass vial or polypropylene microcentrifuge tube. Tip: Glass is preferred to minimize plasticizer leaching by DMSO.[2]

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Vortex: Vortex vigorously for 30–60 seconds.

-

Sonication: If particles persist, sonicate in a water bath at room temperature (25°C) for 5 minutes. The solution should be completely clear and colorless.

-

-

Sterilization (Optional but Recommended): If using for cell culture, filter the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter . Warning: Do NOT use Cellulose Acetate (CA) filters, as DMSO dissolves them.[2]

-

Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Protocol: Aqueous Dilution (The "Crash" Risk)

Objective: Dilute the DMSO stock into culture media or buffer for assays without causing precipitation.[2]

The Challenge: Tazemetostat 3HCl is acidic. When diluted into neutral buffers (PBS, pH 7.4), the buffering capacity neutralizes the HCl, reverting the compound to its hydrophobic free base form.

"Sequential Dilution" Method (Recommended)

Do not blast the DMSO stock directly into a large volume of static media.[2]

-

Prepare Intermediate Dilution (10x): Dilute the DMSO stock 1:10 into the assay buffer/media.

-

Final Dilution (1x): Dilute the Intermediate solution 1:100 (or as needed) into the final well.

-

Target: Final DMSO concentration should be < 0.1% to avoid solvent toxicity in cells.[2]

-

Solubility Limits in Aqueous Buffers

| Solvent System | Max Solubility (Approx.) | Stability |

| PBS (pH 7.4) | < 10 µM (< 0.006 mg/mL) | Poor (Precipitates rapidly) |

| Cell Media + 10% FBS | ~50 µM | Moderate (Serum proteins bind drug, aiding solubility) |

| Acetate Buffer (pH 4.0) | > 5 mg/mL | High (Salt form remains ionized) |

Workflow Decision Tree

Figure 2: Decision tree for solubilization and dilution to ensure experimental reproducibility.[2]

Troubleshooting & FAQ

Q: My solution turned cloudy when I added the DMSO stock to the cell media.

-

Cause: This is "crashing out."[2] The hydrophobic free base regenerated upon contact with the aqueous pH 7.4 environment.

-

Solution:

Q: Can I store the 3HCl salt in water at 4°C?

-

No. Even if it dissolves initially due to the acidic protons, hydrolysis can occur over time, and the compound may degrade or precipitate as the pH drifts. Always store stocks in DMSO at -80°C.

Q: How do I adjust for the 3HCl salt in my molarity calculations?

-

You must use the higher molecular weight.[2] If you use the Free Base MW (572.[2][6]74) for the 3HCl salt (682.12), your actual concentration will be ~19% lower than calculated, potentially skewing IC50 results.[2]

References

-

PubChem. "Tazemetostat (Compound CID 66558664)."[2][7] National Library of Medicine.[2] Accessed February 2026.[2] [Link][2]

-

Italiano, A., et al. "Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study."[2] The Lancet Oncology, 2018. [Link]

-

FDA Access Data. "Tazverik (Tazemetostat) Clinical Pharmacology Review."[2] Center for Drug Evaluation and Research.[2] [Link]

Sources

- 1. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]

- 2. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. who.int [who.int]

- 6. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tazemetostat Supplier | CAS 1403254-99-8 | Tocris Bioscience [tocris.com]

Application Note: High-Precision Preparation of Tazemetostat Trihydrochloride Stock Solutions

Abstract & Introduction

Tazemetostat (EPZ-6438) is a potent, selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2, a histone methyltransferase subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By inhibiting EZH2, Tazemetostat prevents the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a modification associated with transcriptional repression.[4][5] This reactivation of silenced tumor suppressor genes drives apoptosis and differentiation in SMARCB1-deleted malignant rhabdoid tumors and EZH2-mutated follicular lymphomas.

Critical Technical Note: This protocol specifically addresses the Trihydrochloride (3HCl) salt form of Tazemetostat. Researchers frequently conflate the free base molecular weight with the salt form, leading to significant stoichiometric errors (under-dosing by ~19%). This guide provides a self-validating workflow to ensure molar accuracy.

Mechanism of Action

The following diagram illustrates the intervention point of Tazemetostat within the PRC2 signaling axis.[5]

Figure 1: Mechanism of Action. Tazemetostat competitively inhibits EZH2, preventing H3K27 trimethylation and reversing oncogenic gene silencing.

Physicochemical "Cheat Sheet"

Always verify the specific batch Certificate of Analysis (CoA), but use these values for planning.

| Parameter | Tazemetostat (Free Base) | Tazemetostat Trihydrochloride (3HCl) |

| CAS Number | 1403254-99-8 | 1403255-00-4 (Check Vendor) |

| Molecular Formula | ||

| Molecular Weight | 572.75 g/mol | ~682.13 g/mol (Verify on vial) |

| Primary Solvent | DMSO | DMSO (Recommended) |

| Solubility (DMSO) | ~58 mg/mL | >50 mg/mL |

| Solubility (Water) | Insoluble | Low/pH-dependent (Not recommended for stock) |

| Storage (Powder) | -20°C (Desiccated) | -20°C (Desiccated) |

| Storage (Solution) | -80°C (Avoid Freeze-Thaw) | -80°C (Avoid Freeze-Thaw) |

Protocol A: Master Stock Solution Preparation (In Vitro)

Objective: Prepare a 10 mM stock solution in DMSO. Pre-requisite: Wear standard PPE. Tazemetostat is a potent bioactive compound.[3][6]

Molar Mass Correction (The "Self-Validating" Step)

The most common error is weighing the salt but calculating Molarity using the Free Base MW.

-

Formula:

-

Example: To make 1 mL of 10 mM stock using 3HCl salt (MW ≈ 682.13):

(Note: If you used the free base MW of 572.75, you would only weigh 5.72 mg, resulting in a significantly under-dosed solution.)

Workflow

-

Equilibration: Remove the product vial from the freezer and let it warm to room temperature (approx. 15 mins) before opening. This prevents condensation from forming inside the hygroscopic powder.

-

Weighing: Weigh exactly 6.82 mg of Tazemetostat 3HCl into a sterile, amber glass vial or low-binding microcentrifuge tube.

-

Tip: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper treated with an anti-static wipe.

-

-

Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).

-

Caution: Do not use water or aqueous buffers for the master stock.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Visual QC: Hold the vial up to a light source. The solution should be perfectly clear and free of turbidity.

-

-

Aliquot & Storage:

-

Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -80°C . Stable for 6 months.

-

Protocol B: Aqueous Formulation (In Vivo / Oral Gavage)

Objective: Prepare a vehicle formulation for animal dosing (e.g., 5 mg/mL). Challenge: The salt form is more soluble than the free base, but Tazemetostat is hydrophobic. A co-solvent system is required to prevent precipitation in the gut or syringe.

Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[3]

Workflow Diagram

Figure 2: Step-by-step sequential addition for in vivo formulation. Order of addition is critical to prevent "crashing out."

Detailed Procedure (Example: 1 mL final volume)

-

DMSO Step: Dissolve the required mass of Tazemetostat 3HCl in 50 µL of DMSO. Ensure complete dissolution.

-